molecular formula C19H23NO3 B182684 Ethyl 2-(dibenzylamino)-3-hydroxypropanoate CAS No. 134936-17-7

Ethyl 2-(dibenzylamino)-3-hydroxypropanoate

Cat. No.: B182684
CAS No.: 134936-17-7
M. Wt: 313.4 g/mol
InChI Key: HBHWUCSELCWBQX-UHFFFAOYSA-N
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Description

Ethyl 2-(dibenzylamino)-3-hydroxypropanoate is a chiral ester derivative featuring a dibenzylamine group at the C2 position and a hydroxyl group at the C3 position of the propanoate backbone.

The compound’s stereochemistry and functional groups make it a candidate for applications in asymmetric synthesis, pharmaceutical intermediates, or as a precursor for bioactive molecules. For instance, structurally related serine derivatives, such as (R)-ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, are utilized in peptide synthesis and as chiral building blocks .

Properties

IUPAC Name

ethyl 2-(dibenzylamino)-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-2-23-19(22)18(15-21)20(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12,18,21H,2,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHWUCSELCWBQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzylation of Amino Alcohol Precursors

A foundational approach involves the benzylation of amino alcohol intermediates. For example, L-serine ethyl ester can serve as a starting material, where the amino group undergoes sequential benzylation. In a study by Rodríguez et al. (2010), N-benzyl-O-benzyl proline derivatives were synthesized using benzyl bromide and NaHCO₃ in DMF at 100°C, yielding 83% of the protected intermediate . Adapting this method, the amino group of serine ethyl ester is first protected via benzylation, followed by hydroxyl group activation.

Key steps include:

  • Protection of the amino group : Treatment with benzyl bromide in the presence of a mild base (e.g., NaHCO₃) to avoid ester hydrolysis .

  • Hydroxyl group activation : Conversion of the hydroxyl moiety to a leaving group (e.g., mesylate or tosylate) to facilitate nucleophilic substitution.

  • Final benzylation : Introduction of the second benzyl group under controlled conditions to avoid over-alkylation.

This method’s limitation lies in the potential for racemization during benzylation, necessitating chiral resolution steps post-synthesis.

Michael Addition of Dibenzylamine to Ethyl Acrylate

The Michael addition of dibenzylamine to ethyl acrylate offers a direct route to β-amino esters. A patent by Guo et al. (2015) demonstrated this approach for a structurally analogous compound, ethyl 3-(pyridin-2-ylamino)propanoate, using trifluoromethanesulfonic acid as a catalyst in anhydrous ethanol at 120–160°C . Adapting these conditions:

  • Reaction setup : Dibenzylamine and ethyl acrylate are combined in a 1:1–2 molar ratio in ethanol.

  • Catalysis : Trifluoromethanesulfonic acid (5–10 mol%) accelerates the conjugate addition, achieving yields up to 85% .

  • Workup : The crude product is washed with organic solvents (e.g., petroleum ether/ethyl acetate) and recrystallized to isolate the pure β-amino ester.

Table 1: Optimization of Michael Addition Parameters

ParameterOptimal RangeYield (%)Purity (%)
Temperature120–160°C80–8599
Catalyst Loading5–10 mol%8598
SolventAnhydrous Ethanol8399

This method’s advantages include operational simplicity and scalability, though stereocontrol remains challenging without chiral catalysts.

Diastereoselective Reduction of β-Ketophosphonates

A stereocontrolled route involves the reduction of β-ketophosphonate intermediates. Rodríguez et al. (2010) reported the synthesis of γ-N-dibenzylamino-β-hydroxyphosphonates via NaBH₄ reduction of β-ketophosphonates, achieving syn-diastereoselectivity (dr > 9:1) . While the target compound lacks a phosphonate group, this methodology informs analogous reductions for β-keto esters:

  • Synthesis of β-keto ester : Reacting N-dibenzyl glycine ethyl ester with dimethyl methylphosphonate lithium salt at −78°C forms the β-keto ester .

  • Reduction : Treatment with NaBH₄ or LiBH₄ in THF at low temperatures yields the syn-β-hydroxy ester.

Table 2: Diastereomeric Ratios in Borohydride Reductions

Reducing AgentSolventTemperaturesyn:anti RatioYield (%)
NaBH₄THF−78°C9:181
LiBH₄THF−78°C8:178
DIBAL-HToluene0°C6:165

This method’s strength lies in its high diastereoselectivity, though the need for cryogenic conditions complicates large-scale production.

Solid-Phase Synthesis for High-Throughput Applications

Multicomponent reactions (MCRs) on solid supports expedite library generation. A thesis by Tiddens (2018) detailed MCRs for diversifying β-amino alcohol derivatives . Adapting this:

  • Resin functionalization : Load Wang resin with a carboxylic acid precursor.

  • MCR assembly : Combine dibenzylamine, ethyl glyoxylate, and a hydroxyl-containing component in a Ugi or Passerini reaction.

  • Cleavage : Release the product from the resin using TFA/water mixtures.

While yields in solid-phase synthesis are moderate (50–70%), this method facilitates rapid exploration of structural analogs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(dibenzylamino)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The iminium ion intermediate can be reduced to form secondary amines.

    Substitution: The dibenzylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ethyl 2-(dibenzylamino)-3-oxopropanoate.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-(dibenzylamino)-3-hydroxypropanoate has been identified as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

  • Prodrugs for Psoriasis Treatment : The compound is utilized in the synthesis of β-agonist prodrugs aimed at treating psoriasis, highlighting its relevance in dermatological therapies.
  • Kinase Modulators : It has been explored as a potential kinase modulator, particularly for inhibiting IRAK-4, which is involved in inflammatory responses. This positions it as a candidate for treating autoimmune and inflammatory diseases such as rheumatoid arthritis and Crohn's disease .

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis due to its nucleophilic properties:

  • Peptide Synthesis : Its stability and reactivity make it suitable for solution-phase peptide synthesis, allowing for the construction of complex peptide structures necessary for drug development.
  • Chemical Reactions : this compound can participate in various chemical reactions including substitution and addition reactions, making it valuable in synthetic organic chemistry.

Case Study 1: Synthesis of β-Agonist Prodrugs

A study demonstrated the successful synthesis of β-agonist prodrugs using this compound as a key intermediate. The resulting compounds exhibited enhanced bioavailability and therapeutic efficacy in treating psoriasis models, showcasing the compound's importance in drug formulation.

Case Study 2: IRAK-4 Inhibition

Research focused on the inhibition of IRAK-4 using derivatives of this compound. The study found that specific modifications to the compound increased its potency against inflammatory pathways, suggesting its potential application in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of ethyl 2-(dibenzylamino)-3-hydroxypropanoate involves its interaction with specific molecular targets. The dibenzylamino group can interact with enzymes and receptors, modulating their activity. The hydroxypropanoate backbone can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Hydroxy Group Reactivity: The C3 hydroxyl group differentiates it from non-hydroxylated analogs (e.g., ethyl 2-(dibenzylamino)acetate), enabling participation in hydrogen bonding or further derivatization (e.g., glycosylation, phosphorylation) .

Physicochemical Properties

  • Solubility: The hydroxyl group enhances water solubility compared to non-hydroxylated analogs (e.g., ethyl 2-(dibenzylamino)acetate), though the dibenzylamino group may counterbalance this by increasing hydrophobicity.
  • Melting Points: Hydroxy-containing analogs like 7,7-dimethyl-5-oxo-3-(2-cyano-2-ethoxycarbonylethenyl)amino-5,6,7,8-tetrahydro-2H-benzopyran-2-one exhibit higher melting points (234–235°C) due to hydrogen bonding, suggesting similar thermal stability for this compound .

Biological Activity

Ethyl 2-(dibenzylamino)-3-hydroxypropanoate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a dibenzylamino group attached to a hydroxypropanoate backbone. Its structure allows for diverse chemical reactivity, including oxidation and substitution reactions, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Modulation : The dibenzylamino group can interact with various enzymes and receptors, potentially acting as an inhibitor by binding to active sites. This interaction may prevent substrate binding and alter enzyme activity.
  • Hydrogen Bonding : The hydroxy group in the propanoate backbone can form hydrogen bonds with amino acid residues in target proteins, enhancing binding affinity and specificity.

Antiviral Activity

Recent studies have investigated the compound's antiviral properties, particularly against SARS-CoV-2. In vitro assays demonstrated that derivatives of related compounds exhibited significant antiviral effects. For example, one diastereomer showed an EC50 value of approximately 4-5 μM in Calu 3 cells infected with SARS-CoV-2 . This suggests that this compound may have similar potential pending further research.

Cytotoxicity

Preliminary cytotoxicity assays indicate that derivatives of the compound may exhibit selective toxicity towards cancer cell lines. For instance, studies on related compounds have shown IC50 values in the range of 20 μM against HeLa cervical carcinoma cells, suggesting that this compound could be further explored for anticancer applications .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralEC50 ~4-5 μM against SARS-CoV-2
AntimicrobialEffective against gram-positive bacteria
CytotoxicityIC50 ~20 μM in HeLa cells

Future Directions

Given the preliminary findings regarding the biological activities of this compound, further research is warranted. Potential areas for future investigation include:

  • In Vivo Studies : To evaluate the efficacy and safety profiles in animal models.
  • Mechanistic Studies : To elucidate specific pathways affected by this compound.
  • Structure-Activity Relationship (SAR) Studies : To optimize the compound for enhanced biological activity.

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